The compound falls under the category of aliphatic amines and is classified as a fluorinated organic compound. Its molecular formula is , and it has a molecular weight of approximately 135.15 g/mol. The presence of fluorine atoms significantly influences its chemical reactivity and biological activity.
The synthesis of 2,2-Difluorocyclohexanamine typically involves several key steps:
The molecular structure of 2,2-Difluorocyclohexanamine can be described as follows:
InChI=1S/C6H10F2N/c7-6(8)3-1-5(9)2-4-6/h5H,1-4,9H2.C1CC(C(C1)(F)F)N.2,2-Difluorocyclohexanamine can participate in various chemical reactions:
The mechanism of action for 2,2-Difluorocyclohexanamine largely depends on its interactions with biological targets:
These properties indicate that 2,2-Difluorocyclohexanamine is likely to exhibit significant volatility and reactivity under certain conditions.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: